[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
CAS No.: 1140891-02-6
Cat. No.: VC0193352
Molecular Formula: C22H18Cl2N4O6
Molecular Weight: 505.31
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1140891-02-6 |
|---|---|
| Molecular Formula | C22H18Cl2N4O6 |
| Molecular Weight | 505.31 |
| IUPAC Name | [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31) |
| SMILES | C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
| Appearance | White to Off-White Solid |
| Melting Point | >227°C (dec.) |
Introduction
Chemical Identity and Physical Properties
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate represents a class of compounds containing both heterocyclic and aromatic functional groups. The compound's fundamental chemical and physical characteristics are essential for understanding its potential applications and behavior in biological systems.
Chemical Identity
The compound is uniquely identified by several standardized chemical identifiers that allow for precise recognition in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1140891-02-6 |
| Molecular Formula | C₂₂H₁₈Cl₂N₄O₆ |
| Molecular Weight | 505.31 g/mol |
| IUPAC Name | [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31) |
| SMILES Notation | C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
The compound's structure contains several key elements that contribute to its potential biological activity. These include two chlorobenzoate groups, which often enhance membrane permeability in drug candidates, and a triazine ring with an amino substituent that can participate in hydrogen bonding with biological targets.
Physical Properties and Specifications
While detailed experimental physical property data for this specific compound is limited in the available literature, typical specifications for research-grade material have been documented.
| Property | Specification |
|---|---|
| Appearance | Not specified in available data |
| Purity | > 95% |
| Storage Recommendation | Research laboratory conditions |
| Intended Use | For research use only; not for human or veterinary use |
The high molecular weight (505.31 g/mol) and the presence of multiple aromatic rings suggest that this compound would likely exhibit limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chlorinated solvents, which is typical for compounds of this structural class.
Structural Analysis and Functional Groups
The structural complexity of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate warrants detailed analysis to understand its potential biological activity and chemical reactivity.
Key Structural Components
| Structural Component | Description | Potential Functional Significance |
|---|---|---|
| Triazine Ring System | 4-Amino-2-oxo-1,3,5-triazine moiety | Potential for hydrogen bonding and target binding in biological systems |
| Oxolane (Tetrahydrofuran) Core | Modified sugar-like ring structure | Provides conformational rigidity and serves as a scaffold connecting other functional groups |
| Chlorobenzoate Groups | Two 4-chlorobenzoate ester functionalities | May enhance lipophilicity, membrane permeability, and potentially modulate biological activity |
The 1,3,5-triazine ring, with its amino and oxo substituents, is a heterocyclic system found in various bioactive compounds. This moiety typically confers hydrogen bonding capability, which is crucial for interactions with biological receptors, enzymes, or nucleic acids. The oxolane core provides a rigid framework while connecting the triazine and chlorobenzoate components in a specific three-dimensional arrangement.
Stereochemistry Considerations
The stereochemical configuration of such compounds is typically crucial for their biological activity, as biological receptors and enzymes often interact with molecules in a stereospecific manner. Future studies would benefit from clarification of the absolute stereochemistry and investigation of structure-activity relationships with stereoisomers of this compound.
Synthesis and Preparation Methods
The synthesis of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate represents a significant challenge in organic synthesis due to its structural complexity.
| Synthetic Stage | Key Considerations | Common Techniques |
|---|---|---|
| Retrosynthetic Analysis | Breaking down the target molecule into simpler precursors | Disconnection approach, identifying key intermediates |
| Protecting Group Strategy | Shielding reactive sites during multistep synthesis | Selective protection/deprotection sequences |
| Building Block Assembly | Stepwise construction of the molecular framework | Coupling reactions, cyclization, functional group transformations |
| Stereochemical Control | Ensuring correct spatial arrangement of substituents | Asymmetric synthesis, stereoselective reactions |
| Purification | Isolation of the target compound | Chromatography, crystallization, other separation techniques |
Synthetic Challenges
Several aspects of this molecule present particular synthetic challenges:
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Selective functionalization of the oxolane core with different substituents requires careful control of reaction conditions and protecting group strategies.
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Introduction of the triazine moiety with the correct regiochemistry demands selective reaction conditions.
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The installation of two chlorobenzoate groups at specific positions necessitates controlled esterification reactions.
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Stereochemical control throughout the synthesis is essential to ensure the correct three-dimensional structure of the final product.
Advanced synthetic methods such as transition metal-catalyzed coupling reactions, regioselective functionalization strategies, and modern purification techniques would likely be employed in an efficient synthesis of this compound.
| Structural Feature | Potential Biological Significance | Examples of Related Bioactive Compounds |
|---|---|---|
| Triazine Ring | May interact with nucleic acids or proteins through hydrogen bonding | Triazine-based herbicides, antimicrobials |
| Oxolane (Tetrahydrofuran) Core | Similar to sugar moieties in nucleosides and other natural products | Nucleoside analogs, certain antibiotics |
| Chlorobenzoate Groups | Can enhance membrane permeability and modulate receptor interactions | Various chlorinated pharmaceuticals |
The presence of these structural features suggests that this compound could potentially interact with biological targets involved in nucleic acid metabolism, protein function, or cellular signaling pathways.
| Structural Element | Potential Modification | Expected Effect on Activity |
|---|---|---|
| Triazine Ring | Variation of substituents on the triazine ring | May alter target selectivity and binding affinity |
| Chlorobenzoate Groups | Replacement with other aromatic esters | Could modify lipophilicity, metabolic stability, and target interaction |
| Oxolane Stereochemistry | Alteration of stereochemical configuration | Likely to significantly impact biological activity due to changes in three-dimensional presentation of functional groups |
Systematic modification of these structural elements in a medicinal chemistry optimization campaign could potentially lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.
Pharmaceutical Development Considerations
Should this compound demonstrate promising biological activity, several pharmaceutical development factors would need to be addressed:
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Physicochemical properties: The compound's relatively high molecular weight and expected lipophilicity might present challenges for oral bioavailability, necessitating formulation strategies or structural modifications.
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Metabolic stability: The presence of ester groups suggests potential vulnerability to hydrolytic enzymes, which could affect in vivo half-life.
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Manufacturing considerations: The complex structure would require efficient synthetic routes for large-scale production.
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Safety assessment: The triazine ring system and chlorinated aromatic groups would need careful toxicological evaluation.
These considerations highlight both the challenges and opportunities in developing such structurally complex molecules as pharmaceutical agents.
Research Methods and Analytical Techniques
Comprehensive characterization and analysis of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate require sophisticated analytical techniques.
Structural Characterization Techniques
For complete structural elucidation and purity assessment, several complementary analytical methods would typically be employed:
| Analytical Technique | Information Provided | Application to Subject Compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, stereochemical determination | Essential for confirming connectivity and stereochemistry of the oxolane core and substituents |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern analysis | Verification of molecular formula and structural features |
| Infrared (IR) Spectroscopy | Functional group identification | Confirmation of key functional groups such as amines, carbonyls, and aromatic rings |
| X-ray Crystallography | Absolute stereochemical configuration | Definitive determination of three-dimensional structure if crystalline material is available |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers | Quality control and isolation of the target compound |
These analytical techniques would provide complementary information, collectively enabling complete structural characterization and quality assessment of the compound.
Biological Evaluation Methods
To assess the potential biological activities of this compound, various screening approaches could be employed:
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Target-based assays: Testing against specific enzymes, receptors, or other biomolecular targets based on structural similarities to known active compounds.
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Phenotypic screening: Evaluation in cell-based assays to identify effects on cellular processes without prior target hypothesis.
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In silico modeling: Computational prediction of target interactions based on structural features.
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ADME-Tox profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity properties to evaluate drug-likeness.
These methods would provide a comprehensive profile of the compound's biological behavior and potential therapeutic applications.
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